molecular formula C8H9F3N2 B1428092 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine CAS No. 1249476-75-2

3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No. B1428092
M. Wt: 190.17 g/mol
InChI Key: DADIFWWQUBOKIO-UHFFFAOYSA-N
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Description

“3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1249476-75-2 . It has a molecular weight of 190.17 and is typically stored at room temperature . The compound is usually in liquid form .


Synthesis Analysis

The synthesis of similar compounds often involves Pd-catalyzed coupling reactions . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The InChI code for “3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine” is provided , which can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a liquid at room temperature . It has a molecular weight of 190.17 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles have led to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and several heterocyclic N-substituted 2-aminopyridine derivatives. These reactions demonstrate the compound's utility in synthesizing a diverse array of trifluoromethyl-containing heterocyclic compounds, including 4,5-dihydro-1H-pyrroles, 4,5-dihydro-1H-imidazol-5-ones, and 2,3-dihydro-6Himidazo[2,1-b][1,3]thiazol-5-ones (Sokolov & Aksinenko, 2010).

Antibacterial Activity

A series of derivatives synthesized by reacting 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine with various carboxylic acids displayed significant antibacterial activity. This highlights the compound's potential in developing new antibacterial agents (Reddy & Prasad, 2021).

Coordination Chemistry

The compound has been used as a building block in the synthesis of complex molecular architectures. For instance, NxOy pyridine-containing macrocycles were synthesized, demonstrating the compound's versatility in forming coordination compounds with various metals, including Y(III), Ln(III), Zn(II), and Cd(II). These macrocycles have different pendant arms, offering a wide range of coordination possibilities (Lodeiro et al., 2004).

Catalytic Applications

Group 10 metal aminopyridinato complexes derived from 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine have been synthesized and employed as catalysts for aryl-Cl activation and hydrosilane polymerization. These complexes showcase the compound's utility in catalysis, particularly in Suzuki cross-coupling reactions and polymerization processes, highlighting its role in facilitating efficient and phosphine-free catalytic systems (Deeken et al., 2006).

Molecular Complex Formation and Reactivity

The compound has been involved in the formation of molecular complexes, demonstrating its reactivity and potential for creating novel molecular structures with specific properties. For example, molecular complexes involving 3-methyl-2,4-dinitrothiophene 1,1-dioxide and pyridine have been studied for their ability to undergo rearrangement and react with amines, showcasing the compound's versatility in organic synthesis and the development of new chemical reactivities (Efremova et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-6-3-2-4-12-7(6)13-5-8(9,10)11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADIFWWQUBOKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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